REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:15])([C:12]([O-:14])=[O:13])C([O-])=O)[CH:5]=[CH:4][C:3]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Cl-].[Na+].CS(C)=O.[C:28](OCC)(=O)[CH3:29]>O>[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:15])[C:12]([O:14][CH2:28][CH3:29])=[O:13])[CH:5]=[CH:4][C:3]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
diethyl 2-(2-fluoro-4-biphenylyl)-methylmalonate
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)C(C(=O)[O-])(C(=O)[O-])C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
110 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
200 mmol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated under nitrogen at about 130° to 180° C. for about 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling the mixture
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed two times with 25 milliliters of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over disodium sulfate the organic layer
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C(C(=O)OCC)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |